![molecular formula C8H8ClNS B596305 Benzo[b]thiophen-4-amine hydrochloride CAS No. 19075-32-2](/img/structure/B596305.png)

Benzo[b]thiophen-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

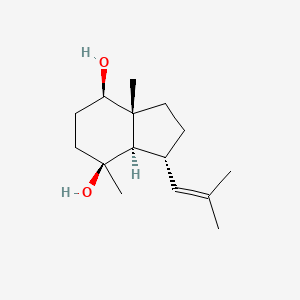

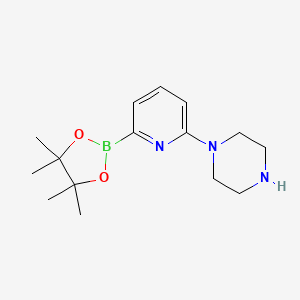

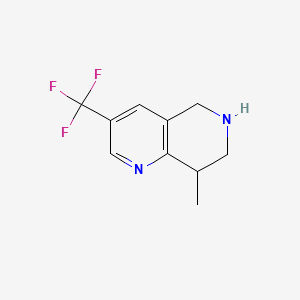

Benzo[b]thiophen-4-amine hydrochloride is a chemical compound with the linear formula C8H8ClNS . It is a solid substance .

Synthesis Analysis

The synthesis of benzo[b]thiophenes, including this compound, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the use of easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8ClNS .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 185.68 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis and Characterization

- Benzo[b]thiophene derivatives are synthesized for a range of pharmacological properties and used in medicinal chemistry. For example, thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride were synthesized and characterized for antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).

Photochemical Behavior

- Benzo[b]thiophenes have been studied for their photochemical behavior in neutral solutions or in the presence of primary and tertiary amines. For example, photocyclisation of a saturated compound obtained by photolysis of benzo[b]thiophene in a primary amine was observed (Buquet, Couture, Lablache-Combier, & Pollet, 1981).

Reactions and Properties

- Benzo[b]thiophene-2(3H)one has been studied for its reactions with various compounds. For instance, its reaction with HMPA (hexamethylphosphorictriamide) to give 2-dimethylaminobenzo[b]thiophene was investigated (Vesterager, Pedersen, & Lawesson, 1973).

Application in Synthesis of Spiroheterocycles

- Benzo[b]thiophen-3(2H)-one 1,1-dioxide is used in the synthesis of new heterocyclic systems such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], highlighting its versatility in heterocyclic synthesis (Cekavicus et al., 2008).

Chemoselectivity in Synthesis

- Benzo[b]thiophene derivatives are used in chemoselective synthesis, as demonstrated by the synthesis of thioaurones, hydroxy ketones, and thiafluorenones from N,N-diethyl-ortho-methyl sulfanyl aryl amides (Pradhan, De, & Mortier, 2005).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Benzo[b]thiophen-4-amine hydrochloride are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.

Properties

IUPAC Name |

1-benzothiophen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFOXDXMBOMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

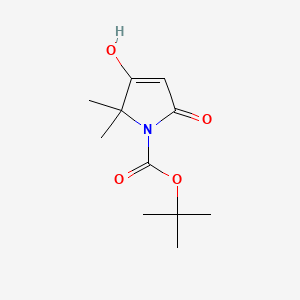

![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)

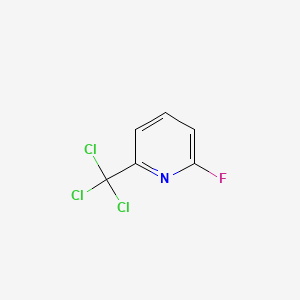

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)